molecular formula C6H8O B105895 3-Methyl-1-penten-4-yn-3-ol CAS No. 3230-69-1

3-Methyl-1-penten-4-yn-3-ol

Cat. No. B105895
CAS RN: 3230-69-1
M. Wt: 96.13 g/mol
InChI Key: VBATUBQIYXCZPA-UHFFFAOYSA-N
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Patent
US04157345

Procedure details

By reacting ethyl vinyl ether with 3-methyl-4-penten-1-yn-3-ol in the manner of Example 1, the compound 1-ethoxy-1-[3-methyl-4-penten-1-yn-3-oxy]ethane was produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].[CH3:6][C:7]([OH:12])([CH:10]=[CH2:11])[C:8]#[CH:9]>>[CH2:1]([O:3][CH:4]([O:12][C:7]([CH3:6])([CH:10]=[CH2:11])[C:8]#[CH:9])[CH3:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#C)(C=C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C)OC(C#C)(C=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.